molecular formula C13H10N2OS2 B376215 2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 448230-52-2

2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B376215
CAS No.: 448230-52-2
M. Wt: 274.4g/mol
InChI Key: CBEXCTSHJBZREW-UHFFFAOYSA-N
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Description

2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a methylthio group at the 2-position and a phenyl group at the 5-position. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the formation of the thienopyrimidine core through a cyclization reaction. For example, starting from 2-aminothiophene and a suitable aldehyde, the intermediate thienopyrimidine can be synthesized.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methyl iodide.

    Phenylation: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding dihydro derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Palladium catalysts, phenylboronic acid derivatives.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thienopyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)pyrido[3,4-d]pyrimidine: Another fused pyrimidine compound with similar kinase inhibitory properties.

    Thieno[2,3-d]pyrimidine-4-carboxylic acids: Known for their antimicrobial and anticancer activities.

Uniqueness

2-(methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a methylthio group and a phenyl group on the thienopyrimidine core makes it a versatile scaffold for drug development and other applications.

Biological Activity

2-(Methylthio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound features a unique fused ring system that includes both a thiophene and a pyrimidine ring, with specific substituents that contribute to its biological activity. The compound has drawn attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure

The chemical formula of this compound is C₁₃H₁₀N₂OS₂. Its structural characteristics include:

  • Methylthio Group : Located at the 2-position.
  • Phenyl Group : Positioned at the 5-position.
  • Thienopyrimidine Core : A fused structure that enhances its reactivity and biological properties.

Antimycobacterial Activity

Research indicates that this compound exhibits significant antimycobacterial activity against strains such as Mycobacterium tuberculosis and Mycobacterium bovis BCG. The minimum inhibitory concentrations (MIC) have been reported in the range of 6–8 μM , demonstrating its effectiveness against these pathogens .

The compound's mechanism of action likely involves interference with critical biochemical pathways in mycobacteria, including:

  • Cell Wall Synthesis
  • Protein Synthesis
  • DNA Replication

These pathways are essential for the survival and replication of mycobacterial species, making them prime targets for antimicrobial agents.

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with similar thienopyrimidine derivatives reveals distinct biological activities. Below is a summary table comparing various compounds within this class:

Compound NameAntimycobacterial Activity (MIC)Additional Activities
This compound6–8 μMAnticancer potential (unconfirmed)
2-(Methylthio)pyrido[3,4-d]pyrimidineModerate (exact MIC varies)Kinase inhibition
Thieno[2,3-d]pyrimidine-4-carboxylic acidsModerate to highAntimicrobial and anticancer activities

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including this compound. The results highlighted its potent activity against Mycobacterium tuberculosis, supporting its potential use in treating tuberculosis .

In Silico Studies

Computational docking studies have been conducted to assess the binding interactions of this compound with key microbial enzymes. These studies suggest that the compound forms strong hydrogen bonds with critical residues in target proteins such as DNA gyrase, which is essential for bacterial DNA replication .

Properties

IUPAC Name

2-methylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-13-14-11(16)10-9(7-18-12(10)15-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEXCTSHJBZREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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